molecular formula C11H13FO B12231243 1-(Cyclobutoxymethyl)-2-fluorobenzene

1-(Cyclobutoxymethyl)-2-fluorobenzene

Cat. No.: B12231243
M. Wt: 180.22 g/mol
InChI Key: MIRCSMQGMZOWRL-UHFFFAOYSA-N
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Description

1-(Cyclobutoxymethyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with a fluorine atom and a cyclobutoxymethyl group

Preparation Methods

The synthesis of 1-(Cyclobutoxymethyl)-2-fluorobenzene typically involves several steps:

    Synthetic Routes: One common method involves the reaction of 2-fluorobenzyl chloride with cyclobutanol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate.

    Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed.

Chemical Reactions Analysis

1-(Cyclobutoxymethyl)-2-fluorobenzene undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atom or the reduction of other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

1-(Cyclobutoxymethyl)-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclobutoxymethyl)-2-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and stability, leading to more effective interactions with biological targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

1-(Cyclobutoxymethyl)-2-fluorobenzene can be compared with other similar compounds:

    Similar Compounds: Examples include 1-(Cyclobutoxymethyl)-2-chlorobenzene and 1-(Cyclobutoxymethyl)-2-bromobenzene, which have similar structures but different halogen atoms.

    Uniqueness: The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

1-(cyclobutyloxymethyl)-2-fluorobenzene

InChI

InChI=1S/C11H13FO/c12-11-7-2-1-4-9(11)8-13-10-5-3-6-10/h1-2,4,7,10H,3,5-6,8H2

InChI Key

MIRCSMQGMZOWRL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OCC2=CC=CC=C2F

Origin of Product

United States

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